molecular formula C8H8ClFO B2898714 3-Chloro-2-fluoro ethoxybenzene CAS No. 909122-16-3

3-Chloro-2-fluoro ethoxybenzene

Cat. No. B2898714
CAS RN: 909122-16-3
M. Wt: 174.6
InChI Key: OWZWISOHCCCJCH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro ethoxybenzene is a chemical compound with the linear formula C8H8ClFO . It is a derivative of benzene, which is a highly stable aromatic compound .


Synthesis Analysis

The synthesis of benzene derivatives like 3-Chloro-2-fluoro ethoxybenzene typically involves electrophilic aromatic substitution . This process involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro ethoxybenzene consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This means that the aromatic ring wants to be retained during reactions . Therefore, 3-Chloro-2-fluoro ethoxybenzene, being a benzene derivative, is expected to undergo similar reactions.

Mechanism of Action

The mechanism of action for the reactions of 3-Chloro-2-fluoro ethoxybenzene is likely to follow the general mechanism for electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 3-Chloro-2-fluoro ethoxybenzene was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-chloro-3-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZWISOHCCCJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethoxy-2-fluorobenzene

Synthesis routes and methods

Procedure details

The compound (b5) was added dropwise to a reactor having 1,200 g of a 10% sodium hydroxide aqueous solution placed therein over 30 minutes in a temperature range of 20 to 40° C. Thereafter, 462 g of diethyl sulfate was added dropwise thereto over 1 hour in a temperature range of 25 to 35° C., followed by stirring for 5 hours in that temperature range. The resulting organic layer was collected and washed with 200 mL of water in three times, followed by drying, to obtain 505 g of 1-chloro-3-ethoxy-2-fluorobenzene (b44). The resulting liquid was colorless.
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